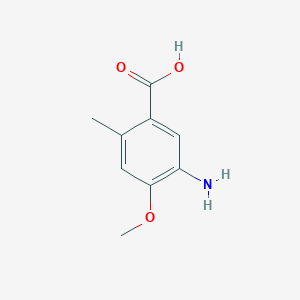
6,4'-Dibromoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,4’-Dibromoflavone is a synthetic flavonoid compound characterized by the presence of bromine atoms at the 6 and 4’ positions of the flavone structure. Flavones are a class of flavonoids with a backbone structure of 2-phenylchromen-4-one. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dibromoflavone typically involves the bromination of flavone derivatives. One common method includes the use of bromine or bromine-containing reagents under controlled conditions. For example, the bromination of flavone can be achieved using bromine in acetic acid or a mixture of bromine and a suitable solvent like chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,4’-Dibromoflavone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors or large batch reactors to handle the increased volume. The choice of solvent, temperature control, and purification steps are critical to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
6,4’-Dibromoflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups replacing the bromine atoms.
科学的研究の応用
6,4’-Dibromoflavone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives and as a model compound in studying bromination reactions.
Biology: Researchers investigate its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism by which 6,4’-Dibromoflavone exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Potential mechanisms include:
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It could inhibit specific enzymes involved in inflammatory or cancer pathways, thereby reducing disease progression.
Signal Transduction Modulation: It might affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
6-Bromoflavone: A mono-brominated flavone with similar but less pronounced biological activities.
4’-Bromoflavone: Another mono-brominated derivative with distinct properties and applications.
6,4’-Dihydroxyflavone: A hydroxylated flavone with different reactivity and biological effects.
Uniqueness
6,4’-Dibromoflavone is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to mono-brominated or hydroxylated flavones. This dual bromination can enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic applications.
特性
分子式 |
C15H8Br2O2 |
|---|---|
分子量 |
380.03 g/mol |
IUPAC名 |
6-bromo-2-(4-bromophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
InChIキー |
YCZRTOOLBBTTDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)


![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)
![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)









